molecular formula C19H17ClN4 B11815398 A-[2-(4-chlorophenyl)ethyl]-

A-[2-(4-chlorophenyl)ethyl]-

Cat. No.: B11815398
M. Wt: 336.8 g/mol
InChI Key: WTLMTRCSCXARMG-UHFFFAOYSA-N
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Description

A-[2-(4-chlorophenyl)ethyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-[2-(4-chlorophenyl)ethyl]- typically involves the reaction of 4-chlorobenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of A-[2-(4-chlorophenyl)ethyl]- is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

A-[2-(4-chlorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

A-[2-(4-chlorophenyl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-[2-(4-chlorophenyl)ethyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike cetirizine, which is primarily used in medicine, A-[2-(4-chlorophenyl)ethyl]- has broader applications across various scientific disciplines .

Properties

Molecular Formula

C19H17ClN4

Molecular Weight

336.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-5-ylmethyl)butanenitrile

InChI

InChI=1S/C19H17ClN4/c20-17-8-6-15(7-9-17)10-11-19(13-21,12-18-22-14-23-24-18)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,22,23,24)

InChI Key

WTLMTRCSCXARMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CC3=NC=NN3)C#N

Origin of Product

United States

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